1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione
Overview
Description
1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl and methyl groups on the pyrrole ring contributes to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyrroles.
Substitution: The hydroxyl and methyl groups on the pyrrole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of diones and other oxidized derivatives.
Reduction: Formation of dihydropyrroles and other reduced forms.
Substitution: Formation of N-substituted pyrroles and other substituted derivatives.
Scientific Research Applications
1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The hydroxyl and methyl groups on the pyrrole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The compound’s reactivity and ability to undergo various chemical reactions contribute to its biological and chemical effects.
Comparison with Similar Compounds
1H-Pyrrole-2,5-dione:
3,4-Dimethyl-1H-pyrrole-2,5-dione: Similar to 1-Hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione but without the hydroxyl group.
3-Ethyl-4-methyl-1H-pyrrole-2,5-dione: Another derivative with different alkyl substitutions on the pyrrole ring.
Uniqueness: this compound is unique due to the presence of both hydroxyl and methyl groups on the pyrrole ring, which enhances its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-hydroxy-3,4-dimethylpyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-3-4(2)6(9)7(10)5(3)8/h10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJELNOVEWVMXQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290694 | |
Record name | 1-hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7151-22-6 | |
Record name | NSC70408 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70408 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-hydroxy-3,4-dimethyl-1h-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30290694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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